molecular formula C18H31N B595383 4-(1,1-Dibutyl-pentyl)-pyridine CAS No. 13573-51-8

4-(1,1-Dibutyl-pentyl)-pyridine

Cat. No.: B595383
CAS No.: 13573-51-8
M. Wt: 261.453
InChI Key: UHZBGMXRTZWCPC-UHFFFAOYSA-N
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Description

4-(1,1-Dibutyl-pentyl)-pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The structure of this compound includes a pyridine ring substituted at the fourth position with a 5-butylnonan-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives, including 4-(1,1-Dibutyl-pentyl)-pyridine, can be achieved through several methods. One common approach involves the reaction of aldehydes or ketones with ammonia in the presence of a catalyst. For example, the Chichibabin synthesis is a well-known method for producing pyridine derivatives . This reaction typically occurs in the gas phase on a solid acid catalyst, such as silica-alumina.

Another method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride, can yield substituted pyridines .

Industrial Production Methods

Industrial production of pyridine derivatives often involves large-scale catalytic processes. For example, the gas phase synthesis of pyridine bases over shape-selective catalysts like ZSM-5 zeolite has been described . This method allows for the efficient production of pyridine derivatives with high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dibutyl-pentyl)-pyridine can undergo various chemical reactions, including:

    Oxidation: Pyridine derivatives can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert pyridine derivatives to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridine derivatives typically yields pyridine N-oxides, while reduction can produce piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-(1,1-Dibutyl-pentyl)-pyridine involves its interaction with specific molecular targets and pathways. Pyridine derivatives often act as ligands that can bind to metal ions or enzymes, influencing their activity. For example, pyridine compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(5-butylnonan-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N/c1-4-7-12-18(13-8-5-2,14-9-6-3)17-10-15-19-16-11-17/h10-11,15-16H,4-9,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZBGMXRTZWCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CCCC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654631
Record name 4-(5-Butylnonan-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13573-51-8
Record name 4-(5-Butylnonan-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13573-51-8
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